

Technical Guide: 3,5-Dichlorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichlorobenzene-1,2-diamine

Cat. No.: B103894

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzene-1,2-diamine, also known by its synonym 3,5-dichloro-1,2-phenylenediamine, is an aromatic amine with the chemical formula $C_6H_6Cl_2N_2$.^{[1][2]} This compound serves as a crucial building block in organic synthesis, particularly as an intermediate in the manufacturing of pharmaceuticals, dyes, and agrochemicals.^[1] Its chemical reactivity is characterized by the interplay between the electron-donating amino groups and the electron-withdrawing chloro substituents on the benzene ring.^[1] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dichlorobenzene-1,2-diamine** is presented in the table below.

Property	Value	Reference
IUPAC Name	3,5-Dichlorobenzene-1,2-diamine	
Synonym	3,5-Dichloro-1,2-phenylenediamine	[2] [3]
CAS Number	5233-04-5	[1] [2] [4] [5] [6]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[1] [2] [4] [5] [6]
Molecular Weight	177.03 g/mol	[1] [2] [4] [5]
Appearance	Solid	
Melting Point	60-65 °C	
Purity	≥ 97%	[3] [6]
InChI Key	YWPFGZWRHHUXEK-UHFFFAOYSA-N	[4]
SMILES	Nc1cc(Cl)cc(Cl)c1N	[4]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[5]

Synthesis

Experimental Protocol: Synthesis of 1,2-Diamino-3,5-dichlorobenzene

This protocol describes the synthesis of **3,5-Dichlorobenzene-1,2-diamine** from 2,4-dichloro-6-nitroaniline.[\[7\]](#)

Materials:

- 2,4-dichloro-6-nitroaniline
- Tin(II) chloride (SnCl₂)

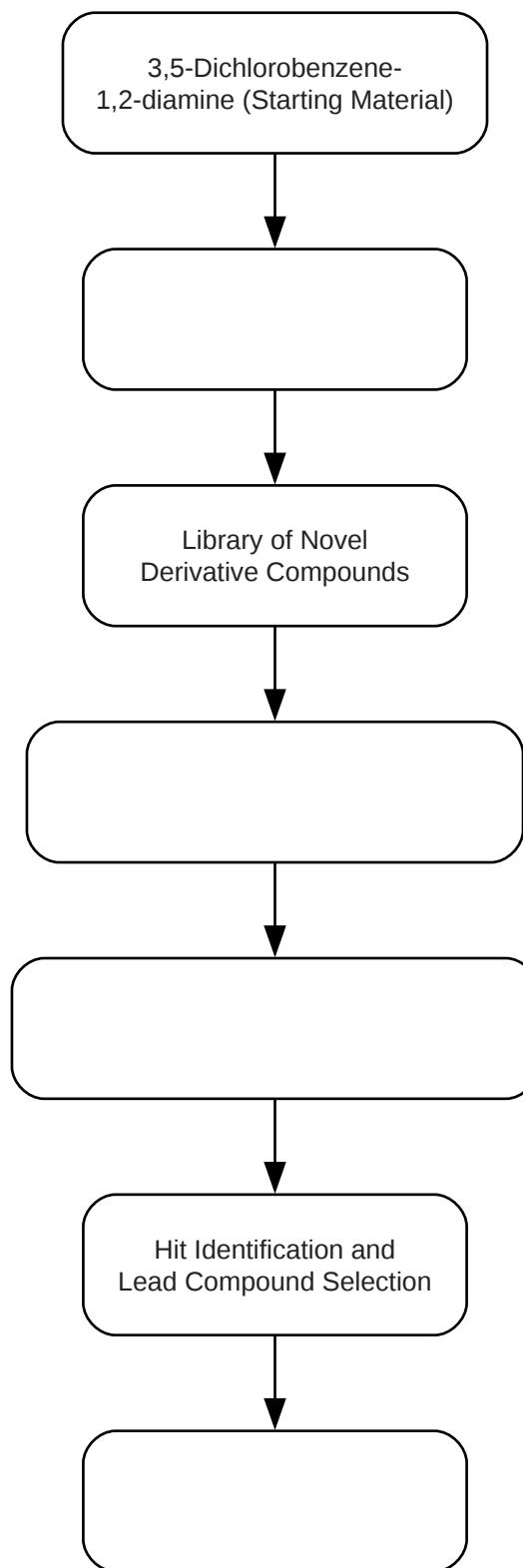
- Hydrochloric acid (HCl)
- Potassium hydroxide (KOH) solution (50%)
- Ether
- Sodium hydroxide (NaOH) pellets
- Methanol
- Glyoxylic acid monohydrate

Procedure:

- In a reaction vessel equipped for mechanical stirring under a nitrogen atmosphere, combine 7.7 g (37.2 mmol) of 2,4-dichloro-6-nitroaniline and 21.6 g (111.6 mmol) of SnCl_2 .^[7]
- Add 38.5 ml of hydrochloric acid to the mixture.^[7]
- Heat the mixture to 75-80 °C for 2 hours.^[7]
- After the reaction, cool the mixture in an ice bath and neutralize it to a pH of 9 using a 50% potassium hydroxide solution.^[7]
- Extract the product with ether (3 x 150 ml).^[7]
- Combine the organic extracts and dry them over sodium hydroxide pellets.^[7]
- Filter the solution and evaporate the solvent to yield the crude 1,2-diamino-3,5-dichlorobenzene.^[7]

Purification (via derivatization and subsequent recrystallization): The crude product can be further purified by conversion to a quinoxalinone derivative, followed by recrystallization.

- Dissolve the 6.2 g of crude product in 200 ml of methanol and cool in an ice bath while stirring.^[7]


- Add 2.90 ml of hydrochloric acid, followed by the addition of 3.9 g (42.4 mmol) of glyoxylic acid monohydrate.^[7]
- Remove the ice bath and continue stirring for 16 hours.^[7]
- Filter the resulting precipitate, wash with cold methanol, and dry to obtain an isomeric mixture of dichloroquinoxalin-2(1H)-ones.^[7]
- Recrystallize the isomeric mixture from 100 ml of 2-methoxyethanol to afford the purified 6,8-dichloroquinoxalin-2(1H)-one.^[7]

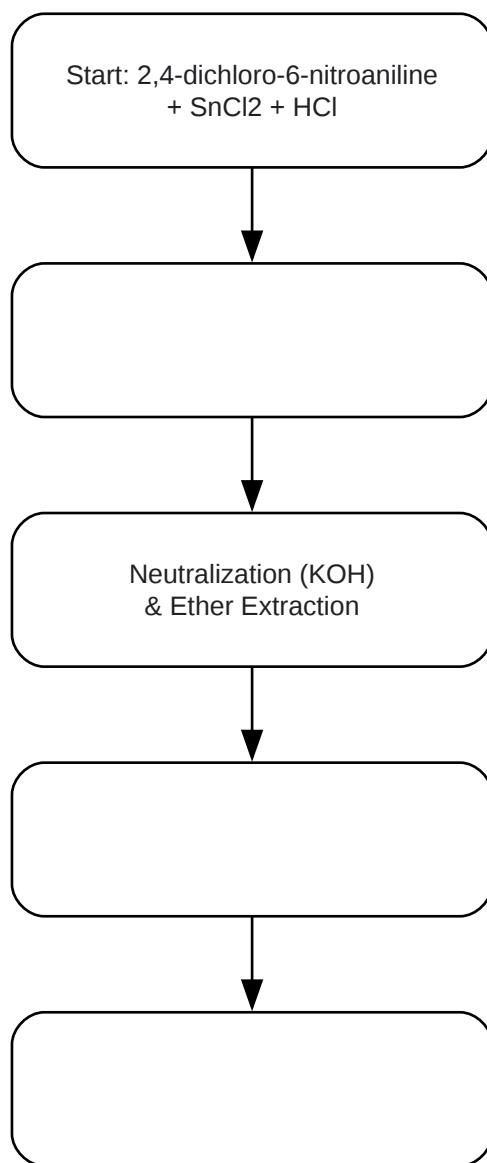
Applications in Drug Development

3,5-Dichlorobenzene-1,2-diamine is a valuable scaffold for the synthesis of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. For instance, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise.^[8] Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated significant anticancer activity in an A549 human pulmonary cancer cell culture model.^[8]

General Workflow for Derivative Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis of novel derivatives from **3,5-Dichlorobenzene-1,2-diamine** and their subsequent biological evaluation.

[Click to download full resolution via product page](#)


Workflow for Derivative Synthesis and Screening

Safety Information

3,5-Dichlorobenzene-1,2-diamine should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Visualization of Synthesis Workflow

The synthesis of 1,2-diamino-3,5-dichlorobenzene can be visualized as a multi-step process.

[Click to download full resolution via product page](#)

Synthesis Workflow of **3,5-Dichlorobenzene-1,2-diamine**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5233-04-5: 3,5-dichlorobenzene-1,2-diamine [cymitquimica.com]
- 2. 3,5-ジクロロ-1,2-ジアミノベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 5233-04-5 | 3,5-Dichlorobenzene-1,2-diamine | Aryls | Ambeed.com [ambeed.com]
- 5. 5233-04-5|3,5-Dichlorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 6. 5233-04-5 | 3,5-Dichlorobenzene-1,2-diamine - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3,5-Dichlorobenzene-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103894#iupac-name-for-3-5-dichlorobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com